9-[(trimethylsilyl)methyl]-9H-carbazole
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Overview
Description
9-[(trimethylsilyl)methyl]-9H-carbazole is a compound that combines the structural features of carbazole and silane. Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its photochemical and thermal stability, as well as its good hole-transport ability . The trimethylsilyl group, on the other hand, is a silicon-containing moiety that imparts unique chemical properties to the compound, making it useful in various synthetic applications .
Preparation Methods
The synthesis of 9-[(trimethylsilyl)methyl]-9H-carbazole typically involves the reaction of carbazole with a trimethylsilylating agent. One common method is the reaction of carbazole with chloromethyltrimethylsilane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
9-[(trimethylsilyl)methyl]-9H-carbazole undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, aprotic solvents, and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions include various carbazole derivatives and silane-modified compounds .
Scientific Research Applications
9-[(trimethylsilyl)methyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-[(trimethylsilyl)methyl]-9H-carbazole exerts its effects is primarily related to its ability to participate in electron transfer processes. The carbazole moiety can act as a hole-transport material, facilitating the movement of positive charges in electronic devices . The trimethylsilyl group enhances the compound’s stability and solubility, making it more effective in various applications .
Comparison with Similar Compounds
9-[(trimethylsilyl)methyl]-9H-carbazole can be compared to other similar compounds, such as:
Properties
IUPAC Name |
carbazol-9-ylmethyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NSi/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZPJIAPZISQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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